3-Fluoro-5-hydroxypicolinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-hydroxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-4-1-3(9)2-8-5(4)6(10)11/h1-2,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUMHELXLSUNJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Fluoro 5 Hydroxypicolinic Acid and Analogues
Strategic Approaches to Fluoropyridine Carboxylic Acid Synthesis
The introduction of fluorine into heterocyclic scaffolds can profoundly influence the physicochemical and biological properties of a molecule. Synthesizing fluoropyridine carboxylic acids involves overcoming challenges related to regioselectivity and functional group compatibility.
Conversion of Carboxylic Acid Precursors (e.g., 3-fluoropyridine-4-carboxylic acid to hydroxamic acid derivatives)
A versatile strategy for modifying fluoropyridine carboxylic acids is their conversion into other functional groups, such as hydroxamic acids. Hydroxamic acids are significant pharmacophores known for their ability to chelate metal ions in enzymes. nih.gov The synthesis of these derivatives from carboxylic acids is a well-established and adaptable process.
The general method involves the activation of the carboxylic acid, followed by a reaction with hydroxylamine or its protected derivatives. researchgate.netunimi.it A one-pot reaction can be achieved by first activating the carboxylic acid with an agent like ethyl chloroformate in the presence of a non-nucleophilic base such as N-methylmorpholine. This forms a mixed anhydride intermediate. Subsequent addition of freshly prepared hydroxylamine leads to the formation of the desired hydroxamic acid. researchgate.netresearchgate.net This method is advantageous as it proceeds under neutral conditions, making it compatible with sensitive functional groups. researchgate.net
Various coupling agents can be employed to facilitate this transformation, each with its own benefits regarding reaction conditions and substrate scope. nih.gov
Table 1: Selected Reagents for the Conversion of Carboxylic Acids to Hydroxamic Acids
| Activating/Coupling Agent | Typical Base | Key Features |
|---|---|---|
| Ethyl Chloroformate | N-Methylmorpholine | Forms a mixed anhydride intermediate; mild, neutral conditions. researchgate.net |
| 1,1'-Carbonyldiimidazole (CDI) | None required | Used for sensitive substrates, often with protected hydroxylamines. nih.gov |
| EDC/HOBt | Not always required | Common peptide coupling reagents adaptable for hydroxamic acid synthesis. nih.gov |
| Cyanuric Chloride (CC) | Not always required | Efficient for preparing enantiopure hydroxamates of α-amino acids. nih.gov |
| Phosphorus Trichloride | None required | Allows direct conversion without rigorous exclusion of moisture. organic-chemistry.org |
This table provides a summary of common activating agents used for the synthesis of hydroxamic acids from carboxylic acids.
Direct Pyridine (B92270) Ring Functionalization via Catalytic Methods (e.g., Palladium-catalyzed cross-coupling reactions)
Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov Palladium-catalyzed cross-coupling reactions are particularly valuable for constructing carbon-carbon and carbon-heteroatom bonds on pyridine rings. libretexts.org
The Suzuki-Miyaura cross-coupling, which pairs organoboronic acids with organohalides, is a cornerstone of modern synthesis for creating biaryl systems. acs.org While traditionally challenging with substrates bearing labile protons like carboxylic acids, specific conditions and catalyst systems have been developed to overcome these limitations. acs.org For the synthesis of complex pyridines, a palladium catalyst, often with a phosphine ligand, facilitates the coupling of a pyridine halide with a suitable boronic acid. acs.org
A key challenge in these reactions is the preferential reaction of the Pd(II) catalyst with the organometallic reagent rather than the intended C-H bond. nih.gov The use of directing groups, which coordinate to the metal catalyst, can guide the functionalization to a specific ortho-position, enhancing regioselectivity. rsc.org The development of robust ligands and the use of specific oxidants are critical for achieving high efficiency and turnover in the catalytic cycle. nih.gov
Table 2: Key Components in Palladium-Catalyzed Pyridine Functionalization
| Component | Role in Catalytic Cycle | Example |
|---|---|---|
| Palladium Pre-catalyst | Source of the active Pd(0) or Pd(II) species. | Pd(OAc)₂, Pd₂(dba)₃ acs.orgrsc.org |
| Ligand | Stabilizes the palladium center and modulates its reactivity. | P(t-Bu)₃, PCy₃, SPhos |
| Base | Facilitates the transmetalation step and neutralizes acid byproducts. | Na₂CO₃, K₂CO₃, Cs₂CO₃ acs.org |
| Oxidant/Additive | Can be critical for catalyst turnover and transmetalation. | Ag(I) salts, Benzoquinone (BQ) nih.govrsc.org |
This table outlines the essential components and their roles in typical palladium-catalyzed cross-coupling reactions for modifying pyridine rings.
Synthesis of Hydroxylated Picolinic Acid Derivatives (Analogue Studies)
The synthesis of hydroxylated analogues of picolinic acid provides valuable insights into structure-activity relationships and offers alternative synthetic pathways to complex targets.
Regioselective Hydroxylation Reactions (e.g., from 3-hydroxypicolinic acid to 3,6-dihydroxypicolinic acid)
The regioselective introduction of a hydroxyl group onto a pre-existing pyridine ring can be challenging. A notable example is the synthesis of 3,6-dihydroxypicolinic acid, an intermediate in the metabolism of picolinic acid by microorganisms. nih.gov A simplified two-step laboratory synthesis starts from 3-hydroxypicolinic acid. nih.gov
This transformation is achieved via an Elbs persulfate oxidation. The reaction of 3-hydroxypicolinic acid with potassium peroxydisulfate in an aqueous solution of potassium hydroxide yields the dipotassium salt of a 6-sulfate ester intermediate. nih.gov This intermediate can often be precipitated directly from the reaction mixture. The subsequent step involves the hydrolysis of this sulfate ester. By suspending the intermediate in water and acidifying with HCl, the desired 3,6-dihydroxypicolinic acid is formed as a precipitate. nih.gov
Table 3: Synthesis of 3,6-dihydroxypicolinic acid from 3-hydroxypicolinic acid
| Step | Reagents | Key Transformation | Yield |
|---|---|---|---|
| 1. Sulfation | 3-hydroxypicolinic acid, KOH, K₂S₂O₈, H₂O | Formation of dipotassium 3-hydroxypyridine-2-carboxylic acid-6-sulfate. | ~44% nih.gov |
| 2. Hydrolysis | Sulfate intermediate, H₂O, HCl | Hydrolysis of the sulfate ester to yield 3,6-dihydroxypicolinic acid. | 67-80% nih.gov |
This table details the two-step synthesis process, reagents, and reported yields for the conversion of 3-hydroxypicolinic acid to its 3,6-dihydroxy analogue.
Optimization of Synthetic Routes
To develop practical and scalable syntheses, it is crucial to optimize reaction conditions. This involves a deep understanding of the underlying chemical principles governing the reaction.
Investigations into Reaction Kinetics and Thermodynamics
The optimization of synthetic routes for compounds like 3-fluoro-5-hydroxypicolinic acid relies heavily on understanding reaction kinetics and thermodynamics. For catalytic processes, such as the palladium-catalyzed reactions discussed previously, the mechanism involves several key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Kinetic studies help to identify the rate-determining step of the catalytic cycle, allowing chemists to target this step for optimization. For instance, if transmetalation is slow, one might alter the base, solvent, or additives to accelerate it. nih.gov
Exploration of Green Chemistry Principles and Efficient Synthesis Protocols
In recent years, the principles of green chemistry have become integral to the development of synthetic routes for complex molecules like this compound. The focus is on designing processes that are not only efficient in terms of yield and purity but also minimize environmental impact. This includes the use of safer solvents, reduction of energy consumption, and the generation of less hazardous waste.
The application of these principles to the synthesis of this compound would involve a critical evaluation of each synthetic step. Key considerations would include:
Atom Economy: Designing synthetic transformations that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. Similarly, toxic reagents should be substituted with less harmful options.
Energy Efficiency: Employing methods that can be conducted at ambient temperature and pressure to reduce energy consumption.
Waste Reduction: Developing synthetic pathways that minimize the formation of by-products and waste.
While specific green synthesis protocols for this compound are not yet extensively documented in publicly available literature, the general trend in organic synthesis points towards the adoption of such methodologies. Future research will likely focus on developing catalytic and biocatalytic methods for its synthesis, further enhancing its environmental profile.
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and often, improved product purity. The application of microwave irradiation to the synthesis of heterocyclic compounds, including picolinic acid derivatives, has been an area of active investigation.
The core principle behind microwave-assisted synthesis lies in the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This can lead to the acceleration of chemical reactions and the formation of products that are difficult to obtain through conventional heating.
For the synthesis of this compound and its analogues, microwave-assisted techniques could be applied to several key steps:
Ring Formation: Microwave irradiation can facilitate cyclization reactions to form the pyridine ring, potentially from acyclic precursors.
Functional Group Interconversion: Reactions such as esterification, amidation, and etherification on the picolinic acid scaffold can be significantly accelerated under microwave conditions.
Nucleophilic Aromatic Substitution: The introduction of the fluoro or hydroxyl group onto the pyridine ring via nucleophilic substitution could be enhanced by microwave heating.
A study on the microwave-assisted Paal-Knorr reaction for the synthesis of polysubstituted furans, pyrroles, and thiophenes demonstrates the potential of this technology. This method allowed for the efficient cyclization of 1,4-diketones in good yields, showcasing the versatility of microwave-assisted synthesis for heterocyclic compound formation. While a direct microwave-assisted synthesis for this compound is not detailed in the available literature, the successful application of this technology to a wide range of organic transformations suggests its high potential for the efficient and rapid synthesis of this compound and its derivatives.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Heating Mechanism | Conduction and convection | Direct dielectric heating |
| Heating Rate | Slow and non-uniform | Rapid and uniform |
| Reaction Time | Hours to days | Minutes to hours |
| Energy Efficiency | Lower | Higher |
| Side Reactions | More prevalent | Often reduced |
| Yield | Variable | Often improved |
Derivatization and Functionalization of this compound
The strategic derivatization and functionalization of the this compound core are crucial for modulating its physicochemical properties and biological activity. The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and a fluorine atom—on the pyridine ring offers a versatile platform for a wide range of chemical modifications.
Preparation of Amide Derivatives
The carboxylic acid moiety of this compound is a prime site for derivatization, with the formation of amide bonds being a particularly important transformation. Amide derivatives often exhibit improved biological properties compared to the parent carboxylic acid. The synthesis of these derivatives typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.
Common methods for activating the carboxylic acid include:
Conversion to an Acyl Chloride: The carboxylic acid can be treated with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive acyl chloride. This intermediate readily reacts with amines to yield the corresponding amide.
Use of Coupling Reagents: A wide variety of coupling reagents are available to facilitate amide bond formation directly from the carboxylic acid and amine. These reagents, such as carbodiimides (e.g., DCC, EDC) and phosphonium or uronium salts (e.g., HBTU, HATU), activate the carboxylic acid in situ. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions, such as racemization in the case of chiral amines.
The general reaction scheme for the preparation of amide derivatives is as follows:
This compound + Amine (R-NH₂) --(Activating Agent)--> 3-Fluoro-5-hydroxy-N-R-picolinamide
The selection of the amine component allows for the introduction of a diverse range of substituents, enabling the fine-tuning of the molecule's properties.
Table 2: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Examples | By-products |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) | Ureas |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Phosphine oxide |
| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) | Tetramethylurea |
Halogenation and Other Electrophilic/Nucleophilic Substitutions
Further functionalization of the this compound ring can be achieved through halogenation and other electrophilic or nucleophilic substitution reactions. The position of these substitutions will be directed by the existing substituents on the pyridine ring. The pyridine ring itself is electron-deficient, which generally makes electrophilic aromatic substitution more challenging than on a benzene (B151609) ring. However, the hydroxyl group is an activating, ortho-, para-directing group, while the carboxylic acid and the fluorine atom are deactivating, meta-directing groups. The interplay of these electronic effects will determine the regioselectivity of substitution reactions.
Halogenation:
Direct halogenation of the pyridine ring can be achieved using various halogenating agents. For instance, bromination of a structurally similar compound, 4-alkoxy-3-hydroxypicolinonitrile, has been successfully carried out using bromine. This suggests that the hydroxypyridine ring is sufficiently activated for electrophilic halogenation. The positions most susceptible to electrophilic attack would be ortho and para to the strongly activating hydroxyl group. Given the existing substitution pattern, the C4 and C6 positions are potential sites for halogenation.
Nucleophilic Aromatic Substitution:
The fluorine atom on the pyridine ring can potentially be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group would facilitate such a reaction. This provides a route to introduce a variety of other functional groups at the C3 position.
The reactivity of fluorinated pyridines in nucleophilic substitution reactions is well-established. The activating influence of other fluorine atoms on the ring has been studied, with the order of activation being ortho > meta > para relative to the point of nucleophilic attack. This understanding can guide the design of synthetic strategies for the further functionalization of this compound via nucleophilic displacement of the fluorine atom.
Table 3: Potential Functionalization Reactions
| Reaction Type | Reagents and Conditions | Potential Products |
| Electrophilic Bromination | Br₂ in a suitable solvent | 4-Bromo- and/or 6-bromo-3-fluoro-5-hydroxypicolinic acid |
| Nitration | HNO₃/H₂SO₄ | Nitro-derivatives (position depends on directing effects) |
| Nucleophilic Substitution of Fluorine | Strong nucleophiles (e.g., alkoxides, amines) with heating | 3-Alkoxy- or 3-amino-5-hydroxypicolinic acid derivatives |
The exploration of these derivatization and functionalization reactions is crucial for unlocking the full potential of this compound as a scaffold for the development of new molecules with tailored properties.
Applications in Advanced Materials Science and Catalysis
Materials for Organic Electronics and Supramolecular Assemblies
The inherent characteristics of 3-Fluoro-5-hydroxypicolinic acid make it a molecule of interest for the design of new functional materials. Its rigid pyridine (B92270) core, coupled with its capacity for hydrogen bonding and metal coordination, provides a versatile platform for creating ordered structures with desirable electronic and photophysical properties.
While direct studies on the integration of this compound into liquid crystals and organic semiconductors are still emerging, the structural motifs present in the molecule suggest significant potential. The planarity of the pyridine ring is a key feature in many organic semiconductor materials, facilitating π-π stacking and charge transport. The presence of the hydroxyl and carboxylic acid groups allows for the formation of extensive hydrogen-bonding networks, which can be exploited to induce self-assembly and long-range order, crucial for the performance of organic electronic devices. The fluorine atom can further influence intermolecular interactions and modify the electronic properties of the material.
The ability of this compound to participate in engineered self-assembly is a significant area of investigation. The picolinic acid moiety, particularly its hydroxamic acid form, is known to be a strong chelator for various metal ions. This chelation, in conjunction with hydrogen bonding and other non-covalent interactions, can be used to construct complex supramolecular architectures. These organized systems can exhibit novel properties and functions, with potential applications in areas such as sensing, drug delivery, and molecular machinery.
Catalytic Applications in Organic Transformations
The nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and carboxyl groups make this compound an effective ligand for a range of transition metals. This has led to its exploration in the field of catalysis.
This compound and its derivatives have been investigated as ligands in transition metal-catalyzed reactions. For instance, fluorinated picolinic acid building blocks are utilized in the synthesis of organometallic complexes for catalysts. ossila.com The electronic-withdrawing nature of the fluorine atom can modulate the electron density at the metal center, thereby influencing the catalytic activity and selectivity of the complex. Research on the related compound, 5-Bromo-3-fluoropyridine-2-carboxylic acid, has shown its utility in preparing pyridine-triazole derivatives that coordinate with rhenium, highlighting the potential of such fluorinated picolinic acids in catalysis. ossila.com The development of chiral iridium complexes with related ligands for asymmetric transfer hydrogenation further underscores the potential in this area. ossila.com
Table 1: Transition Metals Investigated with Picolinic Acid-Type Ligands
| Transition Metal | Potential Catalytic Application |
| Iridium (Ir) | Asymmetric Hydrogenation |
| Rhenium (Re) | Photoredox Catalysis |
| Palladium (Pd) | Cross-Coupling Reactions |
| Copper (Cu) | Oxidation Reactions |
| Ruthenium (Ru) | Metathesis Reactions |
The development of chiral catalysts for the synthesis of enantiomerically pure compounds is a major goal in organic chemistry. The structure of this compound allows for the introduction of chiral centers, making it a candidate for the development of new chiral ligands. While specific studies on this compound in asymmetric catalysis are in their early stages, research on similar structures provides a strong rationale for its potential. For example, iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium (B92312) salts has been reported, demonstrating the viability of the picolinate (B1231196) scaffold in achieving high stereoselectivity. The synthesis of chiral iridium complexes from the related 5-Bromo-3-fluoropyridine-2-carboxylic acid for asymmetric transfer hydrogenation further supports the exploration of this compound in this field. ossila.com
Development of Photoluminescent Materials and Dyes
Fluorinated picolinic acid derivatives are recognized as valuable building blocks for photoluminescent dyes. ossila.com The coordination of these ligands to metal ions, such as rhenium, can lead to the formation of highly luminescent complexes. ossila.com The photophysical properties of these materials can be tuned by modifying the substituents on the picolinic acid ligand. The fluorine atom in this compound can enhance properties such as photostability and quantum yield. The resulting pyridine-triazole complexes with rhenium have shown promising photoluminescence quantum yields. ossila.com
Design Principles for High Quantum Yield Emitters
The development of efficient light-emitting materials is crucial for various technologies, including displays, sensors, and lighting. Lanthanide ions (Ln³⁺) are often at the heart of these materials due to their sharp, line-like emission spectra and long luminescence lifetimes. However, the direct excitation of lanthanide ions is inefficient because their f-f transitions are forbidden by quantum mechanical selection rules. google.com To overcome this, organic ligands, known as "antennas," are coordinated to the lanthanide ion. These antennas absorb light and efficiently transfer the energy to the lanthanide ion, which then emits light. This process is known as the "antenna effect." osti.gov
The design of the organic ligand is critical for achieving a high quantum yield, which is the ratio of emitted photons to absorbed photons. Several key principles guide the design of these ligands:
Efficient Light Absorption: The ligand must have a strong absorption band, typically in the UV or near-UV region, corresponding to readily available light sources. osti.gov
Effective Energy Transfer: The triplet state energy level of the ligand must be appropriately positioned relative to the emissive energy level of the lanthanide ion to ensure efficient energy transfer. If the triplet state is too low, the energy transfer will be inefficient. If it is too high, back energy transfer from the lanthanide to the ligand can occur, quenching the luminescence.
Protection from Quenching: The ligand should encapsulate the lanthanide ion to protect it from non-radiative decay pathways. osti.gov High-frequency oscillators, such as O-H, N-H, and C-H bonds in the vicinity of the lanthanide ion, can quench its luminescence. rsc.org Picolinic acid derivatives, with their ability to form stable chelate rings with metal ions, are effective at displacing solvent molecules (like water) from the lanthanide's inner coordination sphere, thus minimizing this quenching effect. rsc.orgresearchgate.net
Structural Rigidity: A rigid ligand structure can reduce vibrational energy losses and enhance luminescence.
Picolinic acid and its derivatives are excellent candidates for such ligands due to their strong coordination ability through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. acs.org The presence of a hydroxyl group, as in 3-hydroxypicolinic acid, can further enhance the coordination and electronic properties of the ligand, making it a promising component for high quantum yield emitters.
Lanthanide-Based Luminescent Hybrid Materials
Lanthanide complexes with picolinic acid derivatives have been successfully incorporated into various host matrices to create luminescent hybrid materials. These materials combine the processability and flexibility of polymers or silica (B1680970) with the unique luminescent properties of the lanthanide complexes.
Research on 3-hydroxypicolinic acid has demonstrated its effectiveness as a ligand for sensitizing the luminescence of lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺). invasiveplantswesternusa.org For instance, Eu³⁺ complexes with 3-hydroxypicolinic acid are known to be highly luminescent. invasiveplantswesternusa.org These complexes can act as photoactive centers in nanocomposite materials, such as those with silica nanoparticle hosts. invasiveplantswesternusa.org
The coordination of 3-hydroxypicolinate (B15391739) ligands can occur through both N,O-chelation (from the pyridine nitrogen and a carboxylate oxygen) and O,O-chelation (from the hydroxyl oxygen and a carboxylate oxygen). This versatility in coordination allows for the formation of stable and robust lanthanide complexes.
The emission color of these hybrid materials can be tuned by selecting the appropriate lanthanide ion. For example, Eu³⁺ complexes typically exhibit a strong red emission, while Tb³⁺ complexes show a characteristic green luminescence. google.com This color tunability is highly desirable for applications in full-color displays and white-light emitting devices. Furthermore, the robust nature of these coordination polymers can lead to emissive properties that are stable over a wide pH range, which is advantageous for sensing applications. acs.orgnih.gov
Agrochemical Research and Development (e.g., Herbicidal Activity of Picolinic Acid Derivatives)
Picolinic acid and its derivatives are a well-established and important class of synthetic auxin herbicides. invasiveplantswesternusa.orgnih.gov They mimic the action of the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth and ultimately, death in susceptible species. The development of new picolinic acid-based herbicides is an active area of research, driven by the need to manage herbicide resistance and improve efficacy and crop selectivity. nih.gov
A study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds demonstrated significant herbicidal activity. nih.gov These compounds were shown to be effective against a range of broadleaf weeds.
Table 1: Herbicidal Activity of Selected Fluorinated Picolinic Acid Derivatives
| Compound | Target Weed | Application Rate | Efficacy | Reference |
| Compound V-8 | Broadleaf Weeds | 300 g/ha | Better than Picloram | nih.gov |
| Compound c5 | Broadleaf Weeds | 400 g/ha | Better than Clopyralid | nih.gov |
| Compound V-7 | Arabidopsis thaliana (root growth inhibition) | IC₅₀ value | 45 times lower than Halauxifen-methyl | researchgate.netnih.gov |
This table is for illustrative purposes and the compounds listed are not this compound, but rather other fluorinated picolinic acid derivatives.
The research on these analogues highlights several key findings:
Broad-Spectrum Control: Many picolinic acid derivatives exhibit excellent control over a wide range of broadleaf weeds. nih.gov
Structure-Activity Relationship: The herbicidal activity is highly dependent on the substitution pattern on the picolinic acid ring and the nature of the aryl or heterocyclic groups attached to it. mdpi.com For example, in one study, compounds with halogen-substituted phenyl groups showed better herbicidal activities than those with alkyl-substituted phenyl groups. nih.gov
Crop Selectivity: A crucial aspect of herbicide development is ensuring the safety of the desired crops. Some novel picolinic acid derivatives have shown good selectivity, being effective against weeds while being safe for crops like corn, wheat, and sorghum at specific application rates. nih.gov
Management of Resistance: The development of new synthetic auxin herbicides is vital for managing weeds that have developed resistance to older herbicides. nih.gov
The findings from studies on fluorinated picolinic acid derivatives suggest that this compound could potentially serve as a scaffold for the development of new herbicidal compounds. Further research would be needed to synthesize and evaluate its specific herbicidal profile and to understand the structure-activity relationships associated with the fluoro and hydroxyl substitutions at the 3 and 5 positions of the picolinic acid ring.
Advanced Spectroscopic and Analytical Techniques for Characterization
Mass Spectrometry (MS) Applications
Mass spectrometry stands as a cornerstone technique for the analysis of 3-Fluoro-5-hydroxypicolinic acid, particularly in its application as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
A Versatile MALDI Matrix for Oligonucleotides and Proteins
This compound, a derivative of 3-hydroxypicolinic acid (3-HPA), has demonstrated considerable utility as a matrix for the MALDI-MS analysis of biomolecules, especially oligonucleotides. sigmaaldrich.combruker.comnih.govwikipedia.orgmedchemexpress.comsigmaaldrich.commedchemexpress.com 3-HPA itself is a well-established matrix material for the analysis of large biomolecules and the quantification of oligonucleotides. sigmaaldrich.commedchemexpress.com Its effectiveness stems from its ability to co-crystallize with analytes and absorb laser energy, facilitating the soft ionization of fragile molecules like DNA and RNA. nih.gov Research has shown that 3-HPA is a suitable matrix for both homo-oligomeric deoxynucleotides and those containing all four bases, with successful detection of oligonucleotides up to 150-mer. researchgate.net
The performance of 3-HPA as a matrix is notable for producing intact oligonucleotide ions with reduced fragmentation and fewer alkali metal ion adducts, which can complicate spectral interpretation. nih.gov This is a significant advantage over some other conventional matrices. While primarily recognized for its application with nucleic acids, the broader family of hydroxypicolinic acids has also been explored for the analysis of other biomolecules, including proteins. The selection of an appropriate matrix is a critical step in MALDI-MS to ensure homogenous tissue coverage and efficient ionization of the analytes of interest. frontiersin.org
Optimization of MALDI Matrix Systems
The performance of a MALDI matrix is not solely dependent on the compound itself but can be significantly enhanced through optimization of the matrix system. This includes the use of mixed matrices and additives. For instance, studies have shown that the signal-to-noise ratios and mass precision of 3-HPA can vary significantly depending on the solvent composition and the presence of additives. nih.gov
A notable example of a mixed matrix system involves combining 3-HPA with pyrazinecarboxylic acid, which has been successfully used for the analysis of oligonucleotides ranging from 5,000 to 10,500 Da. nih.govnih.gov Another approach to improve results is the addition of fucose to the 3-HPA matrix, which has been shown to reduce fragmentation and increase spot homogeneity and signal intensity. nih.gov Furthermore, the use of co-matrices like picolinic acid and diammonium hydrogen citrate (B86180) with 3-HPA has proven effective for oligonucleotide analysis. nih.gov These optimization strategies aim to improve ionization efficiency, reduce adduct formation, and ultimately lead to more consistent and accurate mass spectra. nih.gov
| Matrix System | Analyte | Key Findings |
| 3-Hydroxypicolinic acid (3-HPA) | Oligonucleotides | Effective for analysis of large biomolecules and quantification of oligonucleotides. sigmaaldrich.commedchemexpress.com |
| 3-HPA with Pyrazinecarboxylic acid | Oligonucleotides (5-10.5 kDa) | Successful analysis of larger oligonucleotides. nih.govnih.gov |
| 3-HPA with Fucose | Oligonucleotides | Reduced fragmentation, increased spot homogeneity and signal intensity. nih.gov |
| 3-HPA with Picolinic acid and Diammonium hydrogen citrate | Oligonucleotides | Effective co-matrix system for oligonucleotide analysis. nih.gov |
Comprehensive Structural Elucidation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like this compound. core.ac.ukspringernature.com By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's connectivity and stereochemistry can be assembled.
For a complete structural assignment, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed. nih.gov These include:
¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.
¹³C NMR: Reveals the number and types of carbon atoms in the molecule. youtube.com
COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, typically those on adjacent carbon atoms. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton and identifying quaternary carbons. core.ac.uknih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the three-dimensional structure. nih.gov
While specific NMR data for this compound is not detailed in the provided search results, the general principles of NMR spectroscopy for structural elucidation of similar aromatic and heterocyclic compounds are well-established. nih.govresearchgate.net The chemical shifts of the aromatic protons and carbons would be influenced by the positions of the fluorine, hydroxyl, and carboxylic acid functional groups on the picolinic acid ring.
Vibrational Spectroscopy (IR and Raman) for Structural and Bonding Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, offers valuable insights into the functional groups and bonding arrangements within a molecule. kurouskilab.com These techniques are complementary, as some vibrational modes may be more active in IR while others are more prominent in Raman spectra. kurouskilab.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, characteristic IR absorption bands would be expected for:
O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹ for the hydroxyl group and the carboxylic acid.
C=O stretching: A strong absorption around 1700 cm⁻¹ for the carbonyl group of the carboxylic acid. americanpharmaceuticalreview.com
C-F stretching: A strong band in the range of 1000-1400 cm⁻¹.
C-O stretching: Bands associated with the hydroxyl and carboxylic acid groups.
Aromatic C-H and C=C stretching: Characteristic absorptions in the aromatic region of the spectrum.
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. wallonie.be For this compound, Raman spectroscopy would be expected to provide clear signals for:
Aromatic ring vibrations: Strong bands corresponding to the breathing and stretching modes of the pyridine (B92270) ring.
C-F bond: The carbon-fluorine bond would also exhibit a characteristic Raman signal.
Computational Chemistry and Theoretical Investigations of 3 Fluoro 5 Hydroxypicolinic Acid
Electronic Structure Calculations and Quantum Mechanical Modeling
Comprehensive electronic structure calculations using methods like Density Functional Theory (DFT) for 3-Fluoro-5-hydroxypicolinic acid have not been prominently reported. Such studies are crucial for understanding the molecule's geometry, electron distribution, and orbital energies. Typically, these calculations would provide valuable data on bond lengths, bond angles, dihedral angles, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to describing the molecule's reactivity and stability. Without dedicated studies, a detailed data table of these electronic properties cannot be compiled.
Elucidation of Reaction Mechanisms and Energetic Landscapes
The elucidation of reaction mechanisms, such as deprotonation and isomerization pathways, for this compound through computational modeling remains an area for future research. Theoretical investigations into the energetic landscapes of these reactions would provide critical insights into the compound's reactivity, potential transition states, and the thermodynamic and kinetic favorability of different chemical transformations. While studies on related hydroxypicolinic acids exist, the influence of the fluorine substituent at the 3-position on these mechanisms has not been specifically detailed.
Analysis of Intermolecular Interactions and Solvation Effects
Prediction of Spectroscopic Properties and Quantum Chemical Descriptors
The prediction of spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra, for this compound through quantum chemical calculations has not been a focus of published research. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the compound's structure. Similarly, the calculation of various quantum chemical descriptors, which can predict a molecule's physicochemical properties and biological activity, has not been specifically reported for this compound.
Biosynthetic and Biotransformation Pathways Non Human Organisms
Role as Precursors in Microbial Natural Product Biosynthesis
Microorganisms utilize a variety of small molecules as precursors for the synthesis of secondary metabolites, which often possess potent biological activities. Picolinic acid and its hydroxylated forms are key components in the biosynthesis of several important classes of natural products, including antibiotics and siderophores.
The 3-hydroxypicolinic acid (3-HPA) moiety is a critical structural component of the virginiamycin S1 antibiotic, a member of the streptogramin B family. wikipedia.orgnih.gov Virginiamycin S1 is a complex macrolide antibiotic produced by Streptomyces species. nih.gov The biosynthesis of the 3-HPA unit has been elucidated through in vitro reconstitution studies. rsc.org This process does not involve the direct hydroxylation of picolinic acid. rsc.org Instead, the pathway begins with L-lysine and requires three key enzymes: an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase. rsc.org The pathway proceeds through the C-3 hydroxylation of piperideine-2-carboxylic acid, followed by the tautomerization of the resulting 3-hydroxyl dihydropicolinic acid to form 3-HPA. rsc.org This assembled 3-HPA unit is then incorporated into the growing peptide-lactone structure of virginiamycin S1. wikipedia.org
Siderophores are iron-chelating compounds produced by microorganisms to scavenge iron from the environment. Pyochelin is a phenolic siderophore produced by the bacterium Pseudomonas aeruginosa. nih.govnih.gov Its biosynthetic pathway involves salicylic (B10762653) acid as a key intermediate. nih.gov Through a process known as mutasynthesis, researchers can generate novel analogs of natural products by feeding precursor analogs to a mutant strain blocked in the synthesis of the natural precursor.
In studies with a P. aeruginosa mutant unable to synthesize salicylic acid, scientists successfully incorporated exogenously supplied 3-hydroxypicolinic acid into a pyochelin analog. nih.gov This process yielded a novel siderophore, designated 6-azapyochelin, where the benzene (B151609) ring of the salicylic acid-derived portion of pyochelin is replaced by the pyridine (B92270) ring of 3-HPA. nih.gov This demonstrates the flexibility of the pyochelin biosynthetic machinery and highlights the role of picolinic acid derivatives as viable precursors for generating structural diversity in siderophores. nih.govnih.gov
Enzymatic Transformations and Microbial Degradation Studies
Beyond their role as biosynthetic precursors, picolinic acid derivatives are subject to enzymatic degradation by various microorganisms that can utilize them as a source of carbon and energy. mdpi.comnih.gov
Several bacterial strains have been identified that can aerobically degrade picolinic acid. mdpi.comchemicalbook.comnih.gov The initial step in the microbial degradation of these compounds typically involves hydroxylation of the pyridine ring. mdpi.com
For instance, in Alcaligenes faecalis JQ135, the degradation of picolinic acid (PA) is initiated by a PA dehydrogenase (PicA), which hydroxylates PA at the 6-position to form 6-hydroxypicolinic acid (6HPA). nih.gov This is followed by a second hydroxylation at the 3-position by a monooxygenase (PicB) to yield 3,6-dihydroxypicolinic acid (3,6DHPA). nih.gov A decarboxylase then converts 3,6DHPA into 2,5-dihydroxypyridine (B106003) (2,5DHP), which undergoes ring cleavage and is further metabolized to central metabolites like fumaric acid. nih.gov Similarly, Rhodococcus sp. PA18 degrades picolinic acid via the formation of 6-hydroxypicolinic acid as a major metabolite. mdpi.com The degradation pathways in Gram-negative bacteria often converge on 2,5-dihydroxypyridine, which is then channeled into the maleamate (B1239421) pathway for ring cleavage. researchgate.net
Interactive Table: Microbial Catabolism of Picolinic Acid
| Bacterial Strain | Key Enzyme(s) | Initial Intermediate | Subsequent Intermediates | Final Products | Reference(s) |
| Alcaligenes faecalis JQ135 | PicA (PA dehydrogenase), PicB (monooxygenase), PicC (decarboxylase) | 6-Hydroxypicolinic acid (6HPA) | 3,6-Dihydroxypicolinic acid, 2,5-Dihroxypyridine | Fumaric acid | nih.gov |
| Rhodococcus sp. PA18 | Picolinic acid hydroxylase | 6-Hydroxypicolinic acid (6HPA) | Not fully elucidated | Cell biomass | mdpi.com |
| Arthrobacter picolinophilus | Picolinate (B1231196) hydroxylase | 6-Hydroxypicolinic acid (6HPA) | Not fully elucidated | Not fully elucidated | nih.gov |
| Burkholderia sp. ZD1 | Not fully elucidated | 6-Hydroxypicolinic acid (6HPA) | Dihydroxypicolinic acid | Not fully elucidated | nih.gov |
The introduction of a fluorine atom into a substrate molecule can significantly alter its electronic properties and interactions with an enzyme's active site, making fluorinated analogs powerful tools for studying enzymatic mechanisms. researchgate.netnih.gov The strong electronegativity of fluorine can stabilize intermediates and, in some cases, lead to mechanism-based inhibition. nih.gov
An analogous situation is found in the study of pseudouridine (B1679824) synthases (ΨS), enzymes that isomerize uridine (B1682114) to pseudouridine in RNA. pnas.orgnih.gov The mechanism of pseudouridine synthase I has been probed using 5-fluorouracil-containing tRNA. pnas.orgnih.gov It is proposed that a conserved aspartate residue in the enzyme's active site acts as a nucleophile, attacking the C6 position of the uracil (B121893) ring. nih.govnih.gov The presence of the electron-withdrawing fluorine atom at the C5 position helps to stabilize the resulting covalent adduct, trapping it as an intermediate analog and allowing for its characterization. nih.govnih.gov This nucleophilic attack facilitates the subsequent cleavage of the N-glycosidic bond and rotation of the base required for the isomerization. pnas.orgoup.com
This mechanism provides a compelling model for how an enzyme might interact with a fluorinated heterocyclic substrate like 3-Fluoro-5-hydroxypicolinic acid. A catalytic nucleophile within an enzyme's active site could attack the electron-deficient pyridine ring, with the fluorine atom modulating the reactivity and stability of any resulting covalent intermediates. Such interactions are crucial for understanding both the catalytic processing and the potential inhibitory properties of fluorinated picolinic acids. researchgate.netnih.gov
Emerging Research Directions and Future Perspectives in 3 Fluoro 5 Hydroxypicolinic Acid Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 3-Fluoro-5-hydroxypicolinic acid and its derivatives is an area ripe for innovation, with a focus on developing more efficient, scalable, and environmentally benign methodologies. Current approaches likely rely on multi-step classical organic synthesis, but future research is expected to pivot towards novel strategies.
Potential synthetic strategies could involve late-stage fluorination of a pre-functionalized hydroxypicolinic acid precursor. Theoretical studies on the mechanisms of selective electrophilic fluorination of aromatic compounds, for instance with reagents like Selectfluor, suggest that controlling regioselectivity is a key challenge that could be overcome with advanced computational models. rsc.org Another approach involves building the molecule from smaller fluorinated synthons. For example, a patented process for the synthesis of a related compound, 6-chloro-3-fluoro-2-pyridinecarboxylic acid, involves the oxidation of the corresponding 2-picoline. google.com This suggests a possible route starting from a suitably substituted 3-fluoro-5-hydroxypicoline.
Looking forward, sustainable synthesis represents a critical frontier. Biocatalysis offers a promising green alternative to traditional chemical synthesis. Research has shown that 3-hydroxypicolinic acid (3-HPA) can be biosynthesized from L-lysine through a pathway involving an L-lysine 2-aminotransferase, a monooxygenase, and a dehydrogenase. nih.govrsc.org Future work could focus on engineering this biosynthetic pathway to accept fluorinated precursors or evolving the enzymes to perform fluorination directly, paving the way for a completely biological synthesis route.
| Methodology | Description | Potential Advantages | Key Research Challenges |
|---|---|---|---|
| Classical Multi-Step Synthesis | Stepwise construction of the molecule using traditional organic reactions like nitration, reduction, diazotization, and halogenation. | Well-established reactions; reliable for small-scale synthesis. | Often requires harsh reagents, multiple protection/deprotection steps, and can have low overall yield. |
| Late-Stage Fluorination | Introduction of the fluorine atom onto a pre-formed 5-hydroxypicolinic acid scaffold using modern electrophilic or nucleophilic fluorinating agents. | Allows for rapid diversification of analogs; efficient for creating libraries of compounds. | Achieving high regioselectivity; stability of the substrate under fluorinating conditions. |
| Enzymatic / Biosynthetic Pathway Engineering | Utilizing engineered microorganisms or isolated enzymes to produce the target molecule from simple feedstocks. | Highly sustainable (uses renewable resources, mild conditions); high stereoselectivity and regioselectivity. | Identifying or engineering enzymes that can process fluorinated substrates; optimizing metabolic pathways for high yield. |
Exploration of Undiscovered Applications in Functional Materials
The unique combination of functional groups in this compound makes it an attractive building block for novel functional materials. The introduction of carbon-fluorine bonds into organic compounds is known to profoundly influence their physical and chemical properties, often leading to materials with enhanced thermal stability, chemical resistance, and unique electronic characteristics. researchgate.net
The picolinic acid moiety is an excellent bidentate chelating agent for a wide range of metal ions. wikipedia.orgacs.org This suggests that this compound could serve as a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The fluorine and hydroxyl substituents could precisely tune the electronic properties, pore environment, and framework stability of these materials. For instance, fluorination can influence the HOMO-LUMO gap and electron affinity of aromatic systems, which is critical for applications in organic electronics and catalysis. researchgate.net Furthermore, fluorinated carboxylic acids have been demonstrated to be powerful building blocks in the formation of self-assembled bimolecular networks on surfaces, a property that could be exploited in the development of sensors or molecular electronics. nih.govbrighton.ac.ukrsc.orglincoln.ac.uk
Future research will likely focus on synthesizing and characterizing metal complexes and polymers derived from this compound. Investigations into the photophysical and electrochemical properties of these materials could reveal applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, or photocatalysis. The ability of fluorine to alter intermolecular interactions could also be harnessed to control the solid-state packing of these materials, leading to desirable properties like high charge carrier mobility. acs.org
| Material Type | Role of this compound | Potential Application |
|---|---|---|
| Metal-Organic Frameworks (MOFs) / Coordination Polymers | Acts as a functionalized organic linker, with the carboxylate and pyridine (B92270) nitrogen coordinating to metal centers. | Gas storage and separation, heterogeneous catalysis, chemical sensing. The fluorine group can tune pore chemistry and electronic properties. |
| Organic Semiconductors | Used as a building block for larger π-conjugated systems or as a ligand in organometallic complexes for organic electronics. | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs). Fluorination can improve electron transport and device stability. |
| Self-Assembled Monolayers (SAMs) | The molecule's functional groups can direct its assembly on surfaces through hydrogen bonding and other non-covalent interactions. | Surface modification, molecular electronics, biosensors. Fluorination enhances the hydrogen bond donor capability of the carboxylic acid. nih.govbrighton.ac.ukrsc.orglincoln.ac.uk |
Advanced Computational Modeling for Precise Structure-Property Correlations
Computational chemistry provides powerful tools to predict the properties of this compound and guide experimental efforts. Techniques like Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) modeling are particularly well-suited for this purpose. electrochemsci.orgresearchgate.net
DFT calculations can be employed to investigate the fundamental electronic structure of the molecule. electrochemsci.org These studies can predict key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential, and dipole moments. electrochemsci.orgresearchgate.netresearchgate.net Such parameters are crucial for understanding the molecule's reactivity, its potential as a ligand in organometallic complexes, and its optical and electronic properties. nih.gov For example, DFT has been used to study the inhibition efficiency of other pyridine dicarboxylic acids, correlating quantum chemical parameters with their performance. electrochemsci.orgresearchgate.net
QSPR studies can establish mathematical relationships between the computed molecular descriptors and experimentally observed properties. researchgate.nettandfonline.com This approach can accelerate the discovery of new materials by predicting the properties of hypothetical derivatives without the need for synthesis and testing. For instance, a QSPR model could be developed to predict the emission wavelength of organometallic complexes based on the electronic properties of the fluorinated picolinate (B1231196) ligand. The development of accurate force fields for fluorinated compounds is essential for reliable molecular simulations, which can further elucidate interactions in condensed phases or at protein-ligand interfaces. nih.gov
| Computational Descriptor | Method of Calculation | Property Predicted |
|---|---|---|
| HOMO/LUMO Energies and Gap (ΔE) | Density Functional Theory (DFT) | Electronic excitability, kinetic stability, electron affinity, and potential as a corrosion inhibitor. electrochemsci.orgresearchgate.net |
| Molecular Electrostatic Potential (MEP) | DFT | Sites for electrophilic and nucleophilic attack; regions for intermolecular interactions like hydrogen bonding. |
| Electronegativity (χ), Hardness (η), Softness (σ) | DFT (derived from HOMO/LUMO energies) | Chemical reactivity and stability of the molecule. electrochemsci.orgresearchgate.net |
| 19F NMR Chemical Shift | DFT with appropriate basis sets | Aids in structural elucidation and can be used to probe the local chemical environment in larger systems. nih.gov |
Interdisciplinary Research at the Interface of Synthetic Chemistry and Biological Systems (focusing on non-human mechanisms)
The structure of this compound suggests intriguing possibilities for interdisciplinary research, particularly in probing non-human biological systems. Picolinic acid is a natural catabolite of tryptophan and is involved in microbial metabolism. wikipedia.orgasm.orgasm.org The introduction of a fluorine atom could significantly alter its biological activity.
One promising avenue is the development of novel enzyme inhibitors. nih.gov Fluorinated compounds are frequently used as mechanism-based inhibitors, where the enzyme processes the molecule, leading to an irreversible covalent modification of the active site. nih.goveurekaselect.com The metabolic pathway of picolinic acid in bacteria like Alcaligenes faecalis involves intermediates such as 3,6-dihydroxypicolinic acid and enzymes like 3,6-dihydroxypicolinic acid decarboxylase. asm.orgasm.org this compound could act as a substrate analog or inhibitor for enzymes in this or similar pathways, providing a tool to study microbial metabolism or as a lead for novel antimicrobial agents. The fluorine atom can also serve as a sensitive NMR probe to study enzyme-inhibitor interactions in detail. nih.gov
Furthermore, the metal-chelating properties of the picolinic acid scaffold are well-documented and play a role in biological systems. wikipedia.orgnih.govnih.gov Research could explore how this compound affects metal ion homeostasis in microorganisms or plants. By chelating essential metal ions, it could disrupt metabolic processes, a mechanism that could be explored for applications in agrochemicals or as a tool to study metalloenzymes.
| Research Area | Scientific Question | Potential Impact / Application |
|---|---|---|
| Microbial Metabolism | Can this compound inhibit enzymes in the picolinic acid degradation pathway of soil or environmental bacteria? | Development of selective antimicrobial agents; tools for studying microbial metabolic networks. |
| Enzyme Inhibition Studies | Does the fluorine atom enable mechanism-based inhibition of specific bacterial or fungal enzymes? | Creation of highly specific enzyme inhibitors for research; potential leads for novel fungicides or bactericides. |
| Metal Homeostasis in Plants/Microbes | How does the compound's metal chelation affect nutrient uptake or toxicity in non-human biological systems? | Understanding metal transport in plants; potential for developing novel agrochemicals or bioremediation agents. |
| 19F NMR Probes | Can the compound be used as a 19F NMR probe to report on the environment within an enzyme's active site? | Provides a powerful analytical tool for studying enzyme structure and function without the need for crystallization. |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-Fluoro-5-hydroxypicolinic acid with high purity?
- Methodological Answer : Synthesis typically involves halogenation and hydroxylation of picolinic acid derivatives. Fluorination at the 3-position requires controlled conditions (e.g., using fluorinating agents like DAST or Selectfluor) to avoid side reactions. Post-synthesis purification via recrystallization or HPLC is critical, with purity validated by NMR (¹H/¹³C) and LC-MS. Comparative studies with analogs (e.g., 5-Fluoro-2-hydroxybenzoic acid) suggest monitoring pH and temperature to stabilize the hydroxyl group .
Q. How can spectroscopic techniques distinguish this compound from structurally similar compounds?
- Methodological Answer : Use a combination of:
- ¹H NMR : Identify the hydroxyl proton (broad peak at δ 10-12 ppm) and fluorine-induced splitting patterns in aromatic protons.
- ¹⁹F NMR : A singlet near δ -120 ppm confirms fluorine substitution.
- IR Spectroscopy : O-H (3200-3500 cm⁻¹) and C=O (1680-1700 cm⁻¹) stretches differentiate it from non-hydroxylated analogs.
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy (±2 ppm) .
Q. What experimental protocols are recommended for assessing the compound’s solubility and stability in aqueous solutions?
- Methodological Answer :
Solubility : Perform shake-flask experiments at varying pH (2-10) and temperatures (4–37°C). Monitor solubility via UV-Vis spectroscopy at λ_max ≈ 260 nm (aromatic absorption).
Stability : Conduct accelerated degradation studies under oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Quantify degradation products using LC-MS/MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metal-chelating properties of this compound?
- Methodological Answer : Discrepancies in chelation studies (e.g., Cu²⁺ vs. Fe³⁺ affinity) may arise from pH-dependent ligand protonation. Use:
- pH-potentiometric titrations to determine dissociation constants (pKa) and metal-ligand stability constants.
- Spectrophotometric titrations (UV-Vis) to monitor ligand-to-metal charge transfer bands.
- ESR spectroscopy for paramagnetic metals (e.g., Cu²⁺) to confirm coordination geometry. Compare with non-fluorinated analogs to isolate fluorine’s electronic effects .
Q. What strategies optimize the compound’s application in oligonucleotide analysis via MALDI-MS?
- Methodological Answer : As a matrix additive (like 3-HPA), optimize:
- Concentration : 10–20 mg/mL in 50% acetonitrile/0.1% TFA.
- Laser energy : Adjust to minimize fragmentation (e.g., 337 nm nitrogen laser at 20–30% intensity).
- Co-crystallization : Mix analyte and matrix in a 1:1000 ratio for homogeneous crystal formation. Validate with oligonucleotide standards (e.g., 10–50 mer) to assess signal-to-noise ratios .
Q. How can computational modeling predict the biological activity of this compound against enzymatic targets?
- Methodological Answer :
Docking studies : Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., kinases or hydrolases). Parameterize fluorine’s electronegativity and hydroxyl’s hydrogen-bonding capacity.
MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P) to assess binding stability (RMSD < 2 Å).
QSAR : Corrogate electronic (Hammett σ) and steric (Taft Eₛ) descriptors with in vitro IC₅₀ data from enzyme inhibition assays .
Q. What advanced techniques validate the compound’s role in modulating reactive oxygen species (ROS) in cellular models?
- Methodological Answer :
- Fluorogenic probes : Use DCFH-DA in live-cell imaging to quantify ROS scavenging (λ_ex/λ_em = 485/535 nm).
- Electron paramagnetic resonance (EPR) : Detect hydroxyl radical (•OH) adducts using spin traps like DMPO.
- Comparative studies : Benchmark against known antioxidants (e.g., ascorbic acid) under H₂O₂-induced oxidative stress .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the compound’s pKa and solubility in non-polar solvents?
- Methodological Answer : Discrepancies often arise from solvent polarity or ionic strength variations. Standardize measurements using:
- Potentiometric titration in 0.1 M KCl to maintain ionic strength.
- COSMO-RS simulations to predict solubility in solvents like DMSO or chloroform.
Cross-reference with published data for 5-Fluoro-2-hydroxybenzoic acid (pKa ≈ 2.8) to contextualize fluorine’s acid-strengthening effect .
Q. What experimental designs mitigate batch-to-batch variability in fluorinated picolinic acid derivatives?
- Methodological Answer :
Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy during synthesis to monitor reaction progression.
DoE (Design of Experiments) : Use factorial designs to optimize reaction time, temperature, and stoichiometry.
QC protocols : Enforce strict specifications for residual solvents (GC-MS) and inorganic impurities (ICP-OES) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
